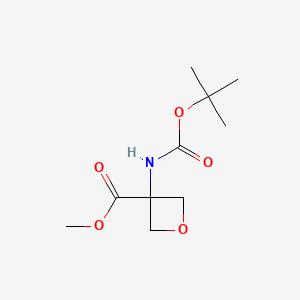

Methyl 3-(boc-amino)-3-oxetanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(boc-amino)-3-oxetanecarboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a commonly used protective group for amines in organic synthesis . The compound’s molecular weight is approximately 232.28 .

Synthesis Analysis

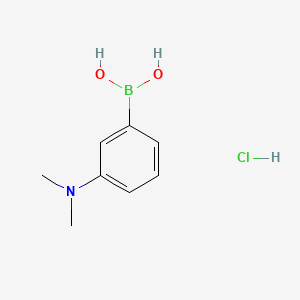

The synthesis of Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . There are various methods available for the synthesis of Boc-protected amines, including the use of catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perchloric acid adsorbed on silica-gel (HClO4–SiO2) .Molecular Structure Analysis

The molecular structure of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” is determined by its constituent atoms and the bonds between them. The compound contains a Boc-protected amino group, which is stable towards most nucleophiles and bases . The 3D structure of Boc-compounds has been studied using X-ray crystallography, revealing strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis

Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, can undergo various chemical reactions. For instance, Boc-protected amines can be deprotected by mild acidolysis . Other reactions include the catalytic protodeboronation of alkyl boronic esters and the Pd-catalyzed selective oxidation of Boc-protected N-methylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” are influenced by its molecular structure. The compound has a molecular weight of approximately 232.28 . The Boc group in the compound is stable towards most nucleophiles and bases .Aplicaciones Científicas De Investigación

Fabrication and Modification of Photocatalysts

Research on (BiO)2CO3-based photocatalysts highlights innovative fabrication and modification strategies to enhance photocatalytic performance for applications in healthcare, photocatalysis, and more. Such methodologies could be relevant to modifying Methyl 3-(boc-amino)-3-oxetanecarboxylate for specific research applications (Ni et al., 2016).

Amino Acids in Food Flavour

The production and degradation pathways of branched aldehydes from amino acids, crucial for flavor in foods, are extensively reviewed. This demonstrates the importance of understanding chemical reactions and interactions of compounds like Methyl 3-(boc-amino)-3-oxetanecarboxylate in various applications (Smit et al., 2009).

Metabolism of Aspartyl Moiety in Aspartame

Studies on the metabolism of the aspartyl moiety of aspartame in animals and humans provide insights into the metabolic pathways and potential biochemical roles of similar compounds, which could include Methyl 3-(boc-amino)-3-oxetanecarboxylate (Ranney & Oppermann, 1979).

Methionine Dependency in Cancer

Research on methionine dependency in cancer highlights the potential therapeutic interventions designed to overcome alterations in host protein and amino acid metabolism associated with malignant cachexia. Such studies could inform the use of Methyl 3-(boc-amino)-3-oxetanecarboxylate in cancer research or therapy (Cavuoto & Fenech, 2012).

Development of Small Molecule Inhibitors

The development of chemical modulators for protein arginine methyltransferases (PRMTs) as therapeutic targets in cancer research is another area where methodologies might be applicable to the study and application of Methyl 3-(boc-amino)-3-oxetanecarboxylate (Hu et al., 2016).

Mecanismo De Acción

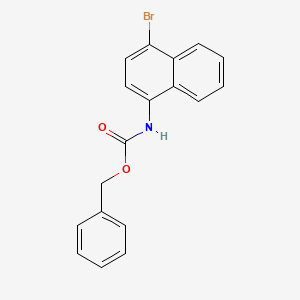

The mechanism of action of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” in chemical reactions is largely determined by the properties of the Boc-protected amino group. The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .

Direcciones Futuras

The use of Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, in organic synthesis is well-established . Future research may focus on developing more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . Additionally, the compound’s oxetane subunit is a structure derived from natural or synthetic taxanes used in cancer chemotherapy , indicating potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLPDSCEUAFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(boc-amino)-3-oxetanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)